molecular formula C16H25N3O3S2 B2934941 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034440-11-2

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2934941
CAS No.: 2034440-11-2
M. Wt: 371.51
InChI Key: BMUHUVSXLSAMRV-UHFFFAOYSA-N
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Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a structurally complex small molecule featuring a thiophene ring substituted with a hydroxyethyl group, linked via an ethyl chain to a pyrazole sulfonamide core.

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S2/c1-10(2)19-12(4)16(11(3)18-19)24(21,22)17-9-8-14-6-7-15(23-14)13(5)20/h6-7,10,13,17,20H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUHUVSXLSAMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCCC2=CC=C(S2)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by its unique molecular structure that includes:

  • Pyrazole ring : A five-membered ring containing two adjacent nitrogen atoms.
  • Thiophene moiety : A sulfur-containing five-membered ring.
  • Sulfonamide group : A functional group containing a sulfonyl group attached to an amine.

The molecular formula is C14H21N3O3SC_{14}H_{21}N_{3}O_{3}S with a molecular weight of approximately 343.5 g/mol. The presence of these functional groups contributes to the compound's diverse biological activities .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps in the synthesis include:

  • Formation of the Thiophene Ring : Starting from suitable thiophene precursors.
  • Introduction of the Hydroxyethyl Group : This can be achieved via Friedel-Crafts alkylation.
  • Formation of the Pyrazole and Sulfonamide Groups : Utilizing various coupling reagents under controlled conditions to ensure high purity and yield.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of specific enzymes or disruption of cellular processes .

Antioxidant Properties

This compound has been evaluated for its antioxidant capacity. Antioxidants are crucial in mitigating oxidative stress-related damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that pyrazole derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, which could have implications for antiviral and anticancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Inhibition of DHODH : Research demonstrated that certain pyrazole compounds effectively inhibit DHODH, leading to reduced viral replication in cell-based assays .
  • Antimicrobial Efficacy : A study showed that derivatives with similar structures exhibited promising antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity : The antioxidant potential was evaluated using various assays, indicating that these compounds could protect against oxidative damage .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntimicrobial, AntioxidantEnzyme inhibition
5-Methylpyrazole DerivativeAntiviralDHODH inhibition
Pyrazolo[3,4-d]pyrimidineAnticancerCell cycle arrest

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene-Containing Analogues

Compound Name Thiophene Substituent Core Structure Key Functional Groups Hypothesized Activity
Target Compound 1-hydroxyethyl Pyrazole sulfonamide Sulfonamide, hydroxyethyl Antimicrobial (inferred)
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones (Foroumadi et al., 2005) 5-bromo Quinolone-piperazine Bromo, oxoethyl Antibacterial
5-nitrothiophene nifuroxazide analogues (Masunari & Tavares, 2007) 5-nitro Nifuroxazide Nitro, hydrazide Anti-MRSA
N-[2-[5-(methylthio)thiophen-2-yl]-2-oximinoethyl] derivatives (Foroumadi et al., 2006) 5-methylthio Quinolone-oximinoethyl Methylthio, oximino Broad-spectrum antibacterial
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-tetrahydronaphthalenamine (Pharmacopeial Forum, 2017) Unsubstituted Tetrahydronaphthalenamine Ethoxy, propylamine Undisclosed (likely CNS-targeted)

Q & A

Q. Advanced Research Focus

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM), lyse, and heat to 50–60°C. Detect stabilized target proteins via Western blot.
  • Fluorescence Polarization : Label recombinant target proteins (e.g., CA IX) with FITC and measure displacement by the compound.
  • SPR Biosensing : Immobilize the target on a CM5 chip and measure binding kinetics (ka/kd) .

How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Advanced Research Focus
Common causes include poor pharmacokinetics or off-target effects. Mitigation steps:

  • PK/PD Modeling : Calculate AUC/MIC ratios to optimize dosing regimens.
  • Metabolite Profiling : Identify active/inactive metabolites using LC-QTOF-MS.
  • Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target organs.

What computational tools are effective for predicting metabolic pathways?

Q. Basic Research Focus

  • CYP450 Metabolism : Use StarDrop’s WhichP450 module to identify vulnerable sites (e.g., oxidation of the hydroxyethyl group).
  • UGT-Mediated Glucuronidation : MetaSite predicts conjugation at the sulfonamide’s NH group.
  • In Silico Toxicity : Derek Nexus flags potential hepatotoxicity from thiophene-S-oxide metabolites .

How should researchers design a robust bioassay panel to evaluate this compound’s polypharmacology?

Advanced Research Focus
Prioritize assays based on structural motifs:

  • Kinase Inhibition : Screen against EGFR, VEGFR2 (sulfonamides often inhibit ATP-binding pockets).
  • Antimicrobial Activity : Test against Gram-negative bacteria (thiophene derivatives disrupt membrane integrity).
  • Anti-inflammatory Targets : COX-2 inhibition assays (pyrazole core mimics celecoxib’s structure).
    Data Integration : Use hierarchical clustering to group analogs by activity profiles and identify off-target risks.

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